4-((Tolyl)amino)benzenesulphonic acid
Description
4-((Tolyl)amino)benzenesulphonic acid is an aromatic sulfonic acid derivative featuring a toluidine (methyl-substituted aniline) group attached to the benzene sulfonic acid backbone. This compound is of interest in organic synthesis, materials science, and industrial applications due to its sulfonic acid group’s strong acidity and solubility in polar solvents.
Properties
CAS No. |
23117-23-9 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
4-(benzylamino)benzenesulfonic acid |
InChI |
InChI=1S/C13H13NO3S/c15-18(16,17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,15,16,17) |
InChI Key |
LJPQSZVZLDUAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid
Industrial Production Methods
Industrial production of 4-((Tolyl)amino)benzenesulphonic acid often involves large-scale sulfonation processes using concentrated sulfuric acid and sulfur trioxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and filtration to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-((Tolyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
4-((Tolyl)amino)benzenesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Tolyl)amino)benzenesulphonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The tolyl and amino groups contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the substituents attached to the benzene sulfonic acid core:
Key Observations :
Physico-Chemical Properties
Limited data exist for the target compound, but analogs provide benchmarks:
Key Observations :
Key Observations :
- Introduction of bulky groups (e.g., tolylamino) may require milder conditions or catalysts to avoid side reactions .
Key Observations :
- The tolylamino group’s electron-donating nature could make the compound suitable for catalytic or optoelectronic applications, similar to hydroxybenzylidene derivatives .
Biological Activity
4-((Tolyl)amino)benzenesulphonic acid, also known as 4-(p-tolylamino)benzenesulfonic acid, is an organic compound characterized by the presence of both an amino group and a sulfonic acid group attached to a benzene ring. It has a molecular formula of C13H15N1O3S1 and a molecular weight of approximately 273.33 g/mol. This compound is notable for its solubility in water due to the sulfonic acid group, which enhances its ionic character, making it useful in various chemical applications, particularly in the synthesis of dyes and pharmaceuticals.
Chemical Structure and Properties
The structural arrangement of 4-((Tolyl)amino)benzenesulphonic acid features a sulfonic acid group (-SO3H) and an amino group (-NH2) attached to a benzene ring with a tolyl substituent. This unique combination imparts distinct chemical reactivity and potential biological activity compared to structurally similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sulfanilic Acid | Contains an amino group and sulfonic acid | Historical significance as an antibiotic |
| p-Toluenesulfonic Acid | Methyl group on the benzene ring | Commonly used as a catalyst and reagent |
| 3-Aminobenzenesulfonic Acid | Amino group at the meta position | Used in dye manufacturing |
| 4-Aminobenzoic Acid | Amino group at para position | Known for its role as a local anesthetic |
Antimicrobial Properties
Research has indicated that compounds with sulfonic acid groups often exhibit significant antimicrobial activity. The biological activity of 4-((Tolyl)amino)benzenesulphonic acid may be linked to its ability to interact with microbial membranes, potentially disrupting their integrity.
- Mechanism of Action : The sulfonic acid moiety may enhance the compound's ability to penetrate microbial membranes, leading to increased permeability and cell lysis.
- Case Studies : In vitro studies have shown that derivatives of similar sulfonic acids exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing similar functional groups have demonstrated MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .
Cytotoxicity Studies
The cytotoxic effects of 4-((Tolyl)amino)benzenesulphonic acid have been evaluated in various cell lines. The results suggest that while this compound exhibits antimicrobial properties, it may also possess cytotoxic effects depending on concentration and exposure duration.
- Cell Lines Tested : Commonly used cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- Findings : Preliminary data indicate that low concentrations may promote cell viability, while higher concentrations lead to significant cell death, suggesting a dose-dependent response.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-((Tolyl)amino)benzenesulphonic acid. Modifications to the amino or sulfonic groups can enhance its efficacy as an antimicrobial agent.
- Amino Group Substitution : Altering the substituents on the amino group can significantly impact antimicrobial potency.
- Sulfonic Acid Variants : Different sulfonic acid derivatives have been synthesized to evaluate their biological activities, revealing that variations in the alkyl or aryl groups can enhance or reduce activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
